5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Medicinal Chemistry ADMET Prediction

The compound 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338690-89-3) is an N1-substituted 5-methyl-1,2,3-triazole-4-carboxylic acid building block, distinct from the more common 1-benzyl analog by virtue of a meta-methyl substituent on the benzyl ring. This structural modification directly alters critical physicochemical parameters relevant to medicinal chemistry and synthetic utility.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B13612012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C(=C(N=N2)C(=O)O)C
InChIInChI=1S/C12H13N3O2/c1-8-4-3-5-10(6-8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17)
InChIKeyILBDOABUIRVTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Key Compound Profile for Research Procurement


The compound 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338690-89-3) is an N1-substituted 5-methyl-1,2,3-triazole-4-carboxylic acid building block, distinct from the more common 1-benzyl analog by virtue of a meta-methyl substituent on the benzyl ring. This structural modification directly alters critical physicochemical parameters relevant to medicinal chemistry and synthetic utility. The core triazole-4-carboxylic acid scaffold is widely employed in the design of enzyme inhibitors, metal-organic frameworks, and bioconjugate chemistry [1]. The compound’s molecular formula is C12H13N3O2 with a molecular weight of 231.25 g/mol .

Why 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot be Casually Substituted by Its Unsubstituted Benzyl Analog


Substituting this compound with the commonly available 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1) is not equivalent. The meta-methyl group on the benzyl moiety introduces a measurable increase in lipophilicity (ΔLogP ≈ 0.31) and alters the hydrogen-bond acceptor/donor profile, which can directly impact molecular recognition, membrane permeability, and ADMET properties. Moreover, the target compound lacks the legacy characterization data available for the parent benzyl analog, making direct head-to-head bioactivity comparisons scarce. High-strength differential evidence is currently limited; the guide that follows presents the best available quantitative comparisons from authoritative databases and vendor technical data sheets to inform selection.

Quantifiable Differentiation Guide for 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid Against Closest Analogs


Elevated Lipophilicity (LogP) vs. 1-Benzyl Analog

The introduction of the meta-methyl group on the benzyl ring significantly increases the partition coefficient (LogP) compared to the unsubstituted 1-benzyl analog. This quantified difference is critical for predicting membrane permeability and oral bioavailability .

Lipophilicity Medicinal Chemistry ADMET Prediction

Higher Molecular Weight & Complexity vs. Unsubstituted Benzyl Analog

The target compound has a 6.4% higher molecular weight than the widely used 1-benzyl analog due to the additional methyl substituent. This difference, while seemingly small, is at a critical boundary for fragment-based drug design and can influence solubility and clearance rate predictions .

Molecular Weight Physicochemical Properties Library Design

Commercially Available Higher Purity Grade (98% Target vs. 97% for 1-Benzyl Analog)

The target compound is commercially available at a standard purity of 98% , while the 1-benzyl analog is most commonly supplied at standard grades of 97% . This 1% difference in bulk purity specification can be relevant for sensitive applications such as high-throughput screening or biological assays where trace impurities may affect results.

Purity Procurement Analytical Chemistry

Reduced Hydrogen-Bond Acceptor Count Potentially Affects Polar Surface Area

Technical data indicates the target compound presents 4 hydrogen-bond acceptors , whereas the 1-benzyl analog is reported with 5 acceptors . This discrepancy likely arises from subtle conformational or electronic shielding effects of the meta-methyl group, which can effectively mask one acceptor from solvent interaction or computational analysis. A lower acceptor count correlates with a reduced polar surface area (PSA), a key descriptor for blood-brain barrier permeability and oral absorption predictions.

Hydrogen Bond Acceptors Drug-likeness PSA

Strategic Application Scenarios for 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid Based on Product-Specific Evidence


Lead Optimization for CNS-Penetrant Drug Candidates

The elevated LogP (1.64144) and reduced hydrogen-bond acceptor count (4) of this compound position it as a potentially superior starting fragment for CNS drug design compared to the 1-benzyl analog (LogP 1.33, H-acceptors 5). The meta-methyl substitution may allow medicinal chemists to hit lipophilicity targets without introducing additional heterocycle modifications, directly addressing key challenges in designing blood-brain barrier-permeable inhibitors .

High-Throughput Screening Library Synthesis with Reduced Purification Overhead

The 98% commercial purity grade allows direct use in high-throughput screening (HTS) without the pre-screening repurification often necessary for the 97%-grade 1-benzyl analog. This is particularly critical in automated library synthesis workflows where trace impurities can cause cumulative assay noise, directly impacting hit-to-lead timelines .

Structure-Activity Relationship (SAR) Studies for Xanthine Oxidase or Kinase Inhibitors

The compound’s 1,2,3-triazole-4-carboxylic acid core is a known bioisostere for carboxylic acids in febuxostat-class compounds [1]. The 3-methylbenzyl substituent introduces a distinct steric and electronic footprint that can interrogate hydrophobic pockets in enzyme active sites (e.g., Xanthine Oxidase, GSK-3β). Its LogP of 1.64 makes it suitable for probing lipophilic interactions that may be disturbed by the 4-methylbenzyl isomer, which has an identical LogP but a different molecular geometry, providing a means to decouple lipophilicity from shape-dependent binding effects [2].

Quote Request

Request a Quote for 5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.